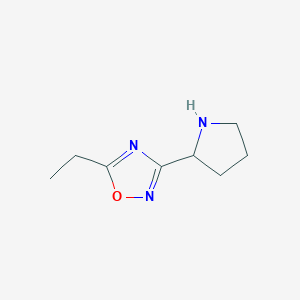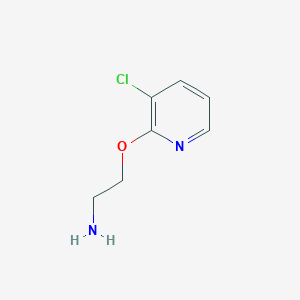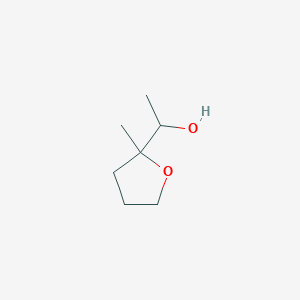
1-(2-Methyloxolan-2-yl)ethan-1-ol
説明
“1-(2-Methyloxolan-2-yl)ethan-1-ol” is an organic compound also known as methyloxolane ethanol or MOL-ETOH. It has a molecular weight of 130.19 .
Molecular Structure Analysis
The InChI code for “1-(2-Methyloxolan-2-yl)ethan-1-ol” is1S/C7H14O2/c1-6(8)7(2)4-3-5-9-7/h6,8H,3-5H2,1-2H3 . This indicates that the compound has a molecular formula of C7H14O2. Physical And Chemical Properties Analysis
“1-(2-Methyloxolan-2-yl)ethan-1-ol” is a liquid at room temperature . .科学的研究の応用
New Aromatic Bisabolane Derivatives with Lipid-Reducing Activity
Research on the marine sponge Myrmekioderma sp. has led to the discovery of aromatic bisabolane-related compounds showing lipid-reducing activity. These findings suggest potential applications in treating lipid metabolic disorders and obesity, highlighting the compound's relevance in metabolic studies and therapeutic applications (Costa et al., 2019).
Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt
The development of stable organic salts for the benzylation of alcohols demonstrates the compound's application in organic synthesis, offering a versatile method for modifying alcohols into benzyl ethers with good to excellent yield (Poon & Dudley, 2006).
Heterogeneously Catalysed Condensations of Glycerol to Cyclic Acetals
Investigations into the acid-catalysed condensation of glycerol with various aldehydes and ketones underline the importance of cyclic acetals as novel platform chemicals. This research opens up avenues for utilizing glycerol, a renewable resource, in producing valuable chemical intermediates (Deutsch, Martin, & Lieske, 2007).
Organic–Inorganic Hybrid Polyoxoniobate Catalysis
A study on a trinuclear nickel-containing polyoxoniobate illustrates its catalytic efficiency in allylic alcohol epoxidation, showcasing a high conversion and selectivity. This represents the compound's application in catalysis and material science, offering insights into designing efficient catalysts for organic transformations (Li et al., 2017).
Insights into the Structure of Glycols and Derivatives
Comparative studies involving X-ray diffraction, Raman, and molecular dynamics on glycol derivatives provide a deeper understanding of their structural properties. This research is crucial for applications in material science, where the molecular structure influences material characteristics and functionality (Gontrani et al., 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
1-(2-methyloxolan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(8)7(2)4-3-5-9-7/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKSTGJPHCKRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCCO1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyloxolan-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



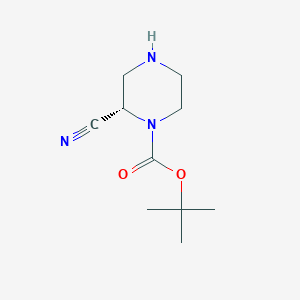
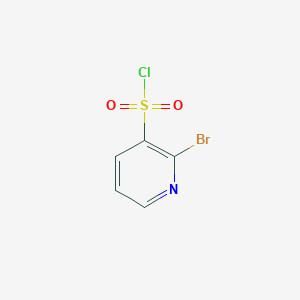
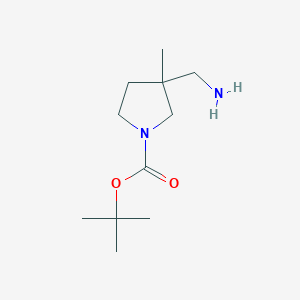
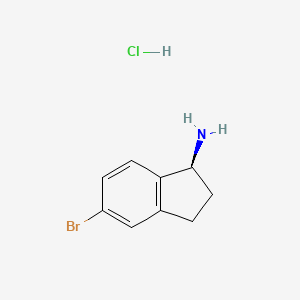
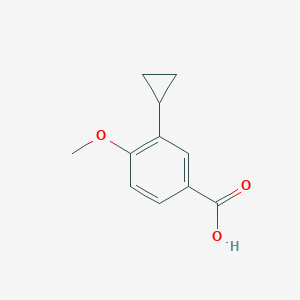
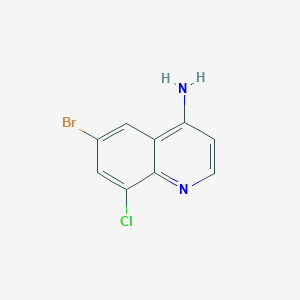
![4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid](/img/structure/B1527549.png)
![[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine](/img/structure/B1527550.png)
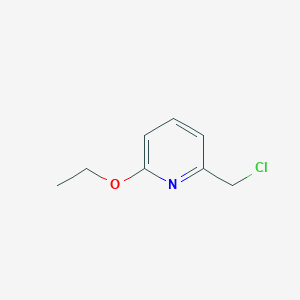
![(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine](/img/structure/B1527553.png)
![5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile](/img/structure/B1527554.png)
![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)
